N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide
Description
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a cyclohexane carboxamide moiety
Properties
IUPAC Name |
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-13(18-11-20-12)10-17-15(19)16(7-3-2-4-8-16)14-6-5-9-21-14/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZPXZOWLKZABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CNC(=O)C2(CCCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
The final step involves the coupling of the oxazole and thiophene intermediates with a cyclohexane carboxamide derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines or oxazolidines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for substitution reactions may include the use of bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA), depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the oxazole ring would produce oxazolines or oxazolidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound may find use in the development of new materials with specific electronic or optical properties, given the presence of the oxazole and thiophene rings.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, or hydrophobic interactions. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-[(5-methyl-1,3-oxazol-4-yl)methyl]-1-thiophen-2-ylcyclohexane-1-carboxamide is unique due to the combination of the oxazole and thiophene rings with a cyclohexane carboxamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other oxazole-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
